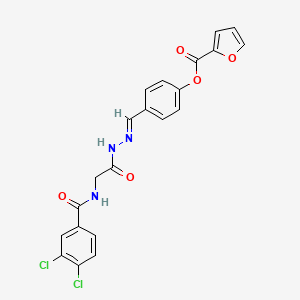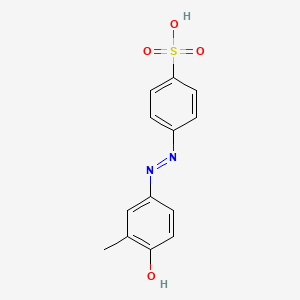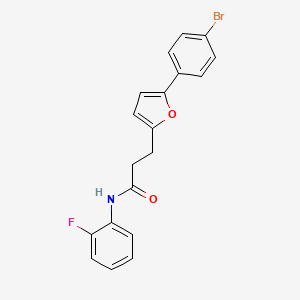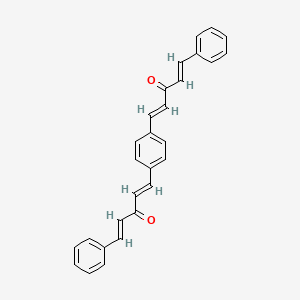![molecular formula C19H22N2O5 B11944463 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenoxyaniline, which is then reacted with other reagents to introduce the hydroxypropyl and amino groups. The final step usually involves the formation of the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid include other amino acids and derivatives with similar functional groups. Examples include:
- 2-Amino-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-methoxyanilino)butanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in scientific research and industry.
属性
分子式 |
C19H22N2O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(3-hydroxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C19H22N2O5/c22-12-4-11-20-17(19(24)25)13-18(23)21-14-7-9-16(10-8-14)26-15-5-2-1-3-6-15/h1-3,5-10,17,20,22H,4,11-13H2,(H,21,23)(H,24,25) |
InChI 键 |
SHTVEXQEVIWMAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)



